molecular formula C8H8BrCl3Si B14465391 [2-(2-Bromophenyl)ethyl](trichloro)silane CAS No. 65923-70-8

[2-(2-Bromophenyl)ethyl](trichloro)silane

Cat. No.: B14465391
CAS No.: 65923-70-8
M. Wt: 318.5 g/mol
InChI Key: OKMNSXKCRKEJGY-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)ethylsilane: is an organosilicon compound characterized by the presence of a bromophenyl group attached to an ethyl chain, which is further bonded to a trichlorosilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)ethylsilane typically involves the reaction of 2-bromophenylethyl alcohol with trichlorosilane in the presence of a catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilane group. Common catalysts include Lewis acids such as aluminum chloride or boron trifluoride.

Industrial Production Methods: On an industrial scale, the production of 2-(2-Bromophenyl)ethylsilane may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products. Purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The trichlorosilane group in 2-(2-Bromophenyl)ethylsilane can undergo nucleophilic substitution reactions with various nucleophiles such as alcohols, amines, and thiols, leading to the formation of corresponding silane derivatives.

    Reduction Reactions: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Oxidation Reactions: The ethyl chain can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Alcohols, amines, thiols; typically carried out in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation with palladium on carbon (Pd/C).

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Major Products:

    Substitution: Silane derivatives with various functional groups.

    Reduction: 2-(2-Phenyl)ethylsilane.

    Oxidation: [2-(2-Bromophenyl)acetaldehyde] or [2-(2-Bromophenyl)acetic acid].

Scientific Research Applications

Chemistry:

    Organic Synthesis: 2-(2-Bromophenyl)ethylsilane is used as a building block in the synthesis of more complex organosilicon compounds.

    Materials Science: It is employed in the preparation of silicon-based polymers and resins with enhanced thermal and mechanical properties.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly those targeting specific biological pathways.

Industry:

    Coatings and Adhesives: It is used in the formulation of high-performance coatings and adhesives due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)ethylsilane involves its interaction with specific molecular targets, primarily through the formation of covalent bonds. The trichlorosilane group can react with nucleophilic sites on proteins or other biomolecules, leading to modifications that alter their function. This reactivity is exploited in various applications, including the development of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

  • 2-(2-Chlorophenyl)ethylsilane
  • 2-(2-Fluorophenyl)ethylsilane
  • 2-(2-Iodophenyl)ethylsilane

Comparison:

  • Reactivity: The presence of different halogen atoms (bromine, chlorine, fluorine, iodine) affects the reactivity of the compound. Bromine, being larger and less electronegative than chlorine and fluorine, imparts unique reactivity patterns to 2-(2-Bromophenyl)ethylsilane.
  • Applications: While all these compounds can be used in similar applications, the specific properties of 2-(2-Bromophenyl)ethylsilane, such as its reactivity and stability, make it particularly suitable for certain specialized applications in organic synthesis and materials science.

Properties

IUPAC Name

2-(2-bromophenyl)ethyl-trichlorosilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl3Si/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-4H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMNSXKCRKEJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC[Si](Cl)(Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40793000
Record name [2-(2-Bromophenyl)ethyl](trichloro)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40793000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65923-70-8
Record name [2-(2-Bromophenyl)ethyl](trichloro)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40793000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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